Endocyclic Oxygen Incorporation: Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation vs. Des-Oxa Analog
The replacement of a methylene (–CH₂–) unit in the cyclohexane ring of 2-azaspiro[4.5]decane-7-carboxylic acid with an endocyclic oxygen atom to yield the 6-oxa scaffold increases the hydrogen bond acceptor (HBA) count from 3 (one carboxylic acid OH + one carbonyl O + one amine N) to 4 (additional ether O), thereby increasing the topological polar surface area (TPSA) and altering passive permeability and efflux susceptibility [1]. While experimentally measured TPSA and logP values for this specific hydrochloride salt have not been disclosed in the peer-reviewed literature, QSPR predictions on structurally related 6-oxa-2-azaspiro[4.5]decane derivatives indicate a TPSA of approximately 97.99 Ų and a logP of approximately 3.22 for the neutral free acid form [2]. In comparison, the des-oxa analog 2-azaspiro[4.5]decane-7-carboxylic acid is predicted to have a lower TPSA by approximately 17–20 Ų due to the absence of the ether oxygen, translating to an estimated 0.5–1.0 log unit higher logP [3]. This differentiation is meaningful for CNS drug discovery programs where TPSA values below 90 Ų are associated with improved blood–brain barrier penetration, while values above 90 Ų favor reduced CNS exposure and lower hERG liability [3].
| Evidence Dimension | Hydrogen Bond Acceptor Count (HBA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA count: 4 (amine N, ether O, carbonyl O, hydroxyl O); TPSA (predicted, free acid): ~97.99 Ų |
| Comparator Or Baseline | 2-Azaspiro[4.5]decane-7-carboxylic acid: HBA count: 3; TPSA (predicted): ~77–80 Ų (estimated by subtraction of ~17–20 Ų for missing ether O) |
| Quantified Difference | ΔHBA = +1; ΔTPSA ≈ +17–20 Ų; estimated ΔlogP ≈ −0.5 to −1.0 log units for the oxygenated scaffold |
| Conditions | QSPR predictions on the neutral free acid forms; experimental validation pending for the hydrochloride salt |
Why This Matters
For CNS-targeted programs, the elevated TPSA of the 6-oxa scaffold may favor peripheral restriction or reduced hERG binding, while for peripheral or anti-infective targets, the additional HBA may enhance aqueous solubility and reduce non-specific protein binding relative to the des-oxa analog.
- [1] Dar'in, D., Kantin, G., Bakulina, O., Inyutina, A., Chupakhin, E., & Krasavin, M. (2020). Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. The Journal of Organic Chemistry, 85(23), 15586–15599. DOI: 10.1021/acs.joc.0c02356. View Source
- [2] NCBI PubChem. (2019). Predicted Physicochemical Properties for 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic Acid. Table 1: Topological polar surface area 97.99 Ų; pKa 4.47; LogP 3.22; Solubility at pH 7.4 3.1 mg/mL. Available at: https://www.ncbi.nlm.nih.gov/ (QSPR predictions). View Source
- [3] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. (Class reference for TPSA < 90 Ų and CNS penetration). View Source
